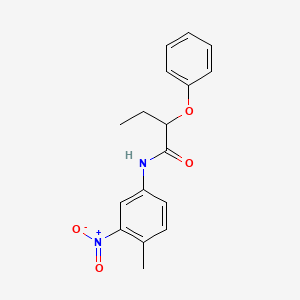
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR that plays a role in various physiological processes. By binding to the GPR35 receptor, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide blocks its activation and downstream signaling, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been shown to inhibit cancer cell proliferation and migration, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has several advantages for use in lab experiments, including its selectivity for the GPR35 receptor and its potential as a pharmacological tool for investigating GPCR modulation. However, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide also has limitations, including its limited availability and the need for further research to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide research, including the investigation of its potential as an anticancer agent, its role in modulating pain and inflammation, and its effects on cardiovascular function. Additionally, further research is needed to fully understand the pharmacological effects of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide and its potential as a tool for investigating GPCR modulation.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide can be synthesized using various methods, including the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyryl chloride. This reaction results in the formation of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide as a yellow solid, which can be purified using recrystallization. Other methods of synthesis include the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyric acid in the presence of a coupling agent, or the reaction between 4-methyl-3-nitrophenol and 2-phenoxybutanoyl chloride.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have potential as a pharmacological tool in scientific research. This compound has been used in studies investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes, including pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been used to study the effects of GPCR modulation on cancer cell proliferation and migration.
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGTAFXRZLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
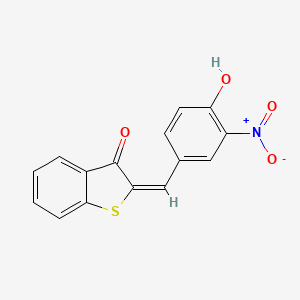
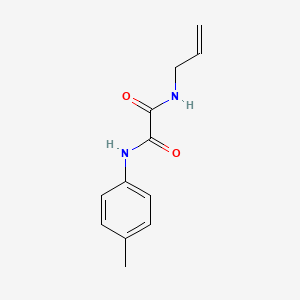
![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
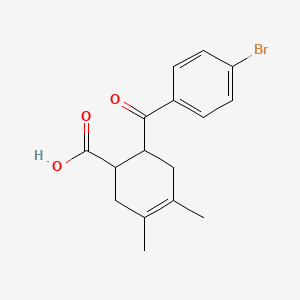
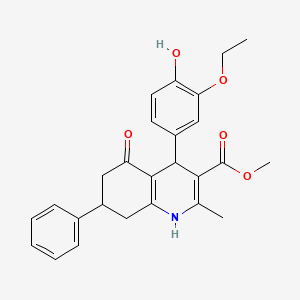
![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)